2,3-Dihydroxybutanedioic acid;1-pyridin-2-ylethanamine
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Overview
Description
2,3-Dihydroxybutanedioic acid;1-pyridin-2-ylethanamine is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 1-pyridin-2-ylethanamine. 2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and pharmaceutical industries. 1-Pyridin-2-ylethanamine, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid. The reaction is carried out in the presence of a strong oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions .
1-Pyridin-2-ylethanamine can be synthesized through various methods, including the reduction of 2-cyanopyridine using hydrogen in the presence of a metal catalyst such as palladium on carbon . Another method involves the reaction of pyridine with ethylene oxide in the presence of a base .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid often involves the fermentation of glucose by certain strains of fungi, such as Aspergillus niger. This method is preferred due to its cost-effectiveness and high yield .
1-Pyridin-2-ylethanamine is produced industrially through the catalytic hydrogenation of 2-cyanopyridine. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate . Reduction of 2,3-dihydroxybutanedioic acid can yield dihydroxybutanediol . Esterification with alcohols in the presence of an acid catalyst produces tartaric esters .
1-Pyridin-2-ylethanamine undergoes typical amine reactions such as acylation, alkylation, and condensation. It can react with acyl chlorides to form amides, with alkyl halides to form secondary or tertiary amines, and with aldehydes or ketones to form imines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon
Esterification: Alcohols, acid catalysts
Acylation: Acyl chlorides
Alkylation: Alkyl halides
Condensation: Aldehydes, ketones
Major Products
Oxidation of 2,3-Dihydroxybutanedioic acid: Oxalic acid
Reduction of 2,3-Dihydroxybutanedioic acid: Dihydroxybutanediol
Esterification of 2,3-Dihydroxybutanedioic acid: Tartaric esters
Acylation of 1-Pyridin-2-ylethanamine: Amides
Alkylation of 1-Pyridin-2-ylethanamine: Secondary or tertiary amines
Condensation of 1-Pyridin-2-ylethanamine: Imines
Scientific Research Applications
2,3-Dihydroxybutanedioic acid is extensively used in the food industry as an acidulant and antioxidant. It is also used in the pharmaceutical industry to improve the stability and solubility of drugs . In the field of chemistry, it serves as a chiral resolving agent for the separation of enantiomers .
1-Pyridin-2-ylethanamine is used in medicinal chemistry for the synthesis of various pharmaceuticals, including antihistamines and antidepressants. It also finds applications in organic synthesis as a building block for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its ability to donate protons (H+) due to the presence of carboxylic acid groups. This property makes it an effective acidulant and buffering agent. In biological systems, it participates in metabolic pathways such as the Krebs cycle.
1-Pyridin-2-ylethanamine exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioic acid: Similar compounds include malic acid, citric acid, and oxalic acid. These compounds share similar acidic properties and are used in similar applications.
1-Pyridin-2-ylethanamine: Similar compounds include 2-pyridylethylamine, 3-pyridylethylamine, and 4-pyridylethylamine. These compounds have similar structures and exhibit comparable chemical reactivity.
Uniqueness
2,3-Dihydroxybutanedioic acid is unique due to its chiral nature, which allows it to exist in multiple stereoisomeric forms. This property is exploited in chiral resolution processes. 1-Pyridin-2-ylethanamine is unique due to its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C11H16N2O6 |
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Molecular Weight |
272.25 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
CKUBHJSUJRDOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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